

In-Depth Technical Guide to Pranlukast-d4:

Physical and Chemical Specifications

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Compound of Interest		
Compound Name:	Pranlukast-d4	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical specifications of **Pranlukast-d4**. The information is intended to support research, development, and analytical activities involving this isotopically labeled compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key analytical techniques.

Core Physical and Chemical Properties

Pranlukast-d4 is the deuterated form of Pranlukast, a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1] It is primarily utilized as an internal standard for the quantification of Pranlukast in biological matrices using mass spectrometry-based assays. The incorporation of four deuterium atoms provides a distinct mass shift, enabling accurate and precise measurement.



Property	Value	Reference
Chemical Name	N-[4-oxo-2-(1H-tetrazol-5- yl)-4H-1-benzopyran-8-yl]-4-(4- phenylbutoxy)-benzamide-d4	[2]
Synonyms	ONO-1078-d4	[3]
CAS Number	2713172-43-9	[2][4]
Molecular Formula	C27H19D4N5O4	[2][4]
Molecular Weight	485.53 g/mol	[3][4]
Physical State	Solid	[2]
Purity	≥99% deuterated forms (d1-d4)	[2]
Solubility	Soluble in DMSO	[2]
Storage	Store at 2-8°C for long-term storage.	[4]

Experimental ProtocolsSynthesis and Purification

A definitive, publicly available protocol for the synthesis of **Pranlukast-d4** is not detailed in the literature, as such standards are often prepared via proprietary custom synthesis. However, a logical synthetic route can be inferred from the known synthesis of Pranlukast. The deuterium atoms are typically introduced into one of the aromatic rings of a precursor molecule.

A plausible synthetic workflow for Pranlukast, adaptable for the deuterated analog, involves the following key steps:

• Synthesis of Key Intermediates: The synthesis of Pranlukast typically involves the preparation of two key intermediates: 4-(4-phenylbutoxy)benzoic acid and 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran hydrochloride. For **Pranlukast-d4**, the deuterated version of 4-(4-phenylbutoxy)benzoic acid would be synthesized.



 Amide Coupling: The two intermediates are then coupled to form the final Pranlukast molecule.

A general purification method for Pranlukast involves recrystallization.

Recrystallization Protocol:

- Dissolve the crude **Pranlukast-d4** in a minimal amount of a suitable hot solvent, such as N,N-dimethylformamide.
- Slowly add a less polar solvent, like ethanol, to induce crystallization.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.
- Dry the purified crystals under reduced pressure. This process can be repeated to achieve higher purity.[3]

Analytical Methodologies

Pranlukast-d4 is primarily used as an internal standard in bioanalytical methods for the quantification of Pranlukast.

High-Performance Liquid Chromatography (HPLC) for Pranlukast Analysis:

A stability-indicating RP-HPLC method for Pranlukast has been developed, which can be adapted for **Pranlukast-d4**.



Parameter	Condition
Column	C18 reversed-phase column (e.g., 100 x 4.6 mm, 5 μm)
Mobile Phase	Methanol and ammonium acetate buffer (pH 5) at a 75:25 ratio
Flow Rate	1.2 mL/min
Column Temperature	40°C
Detection Wavelength	230 nm
Injection Volume	10 μL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Pranlukast in Human Plasma:

A highly sensitive and selective LC/MS/MS method has been developed for the determination of Pranlukast and its metabolites in human plasma. **Pranlukast-d4** would serve as an ideal internal standard in this assay.

Parameter	Condition
Sample Preparation	Online solid-phase extraction (SPE)
LC System	HPLC with a step gradient
Mobile Phase	20 mM ammonium acetate-methanol system
Mass Spectrometer	Triple quadrupole
Ionization Mode	Negative ion turbo-ionspray
Detection	Selected Reaction Monitoring (SRM)
Lower Limit of Quantification (LLOQ)	10.0 ng/mL for Pranlukast

Nuclear Magnetic Resonance (NMR) Spectroscopy:

For structural confirmation, NMR spectroscopy is employed.



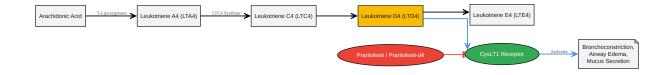
Parameter	Condition
Solvent	Deuterated chloroform (CDCl ₃) or Deuterated Dimethyl Sulfoxide (DMSO-d ₆)
Spectrometer Frequency	Routine analysis is typically performed at proton frequencies between 300 and 500 MHz.
Reference Standard	Tetramethylsilane (TMS)

Signaling Pathways and Mechanism of Action

Pranlukast functions as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [5][6] Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are potent inflammatory mediators involved in the pathophysiology of asthma and allergic rhinitis.[6][7] By blocking the CysLT1 receptor, Pranlukast inhibits the downstream effects of these leukotrienes, which include bronchoconstriction, airway edema, and mucus secretion.[5][6][8]

Pranlukast has also been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses.

Cysteinyl Leukotriene Signaling Pathway

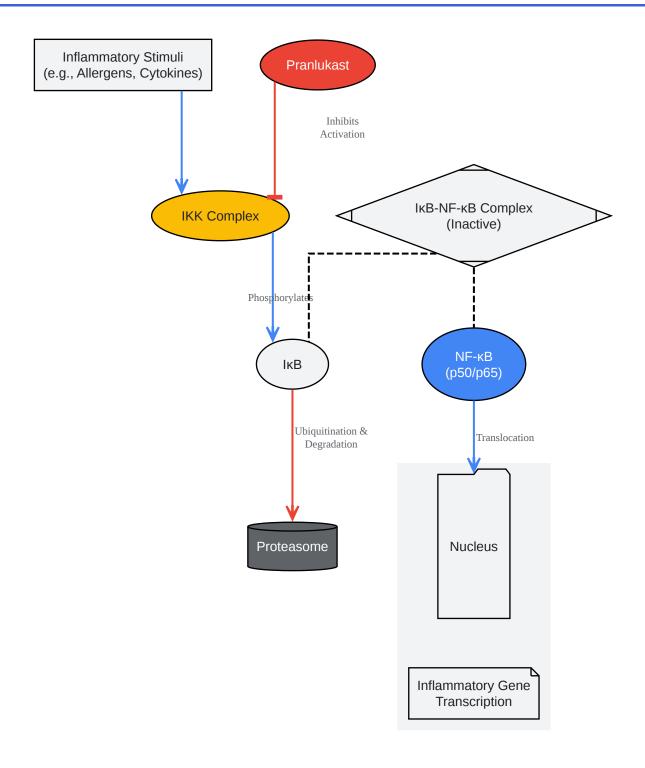


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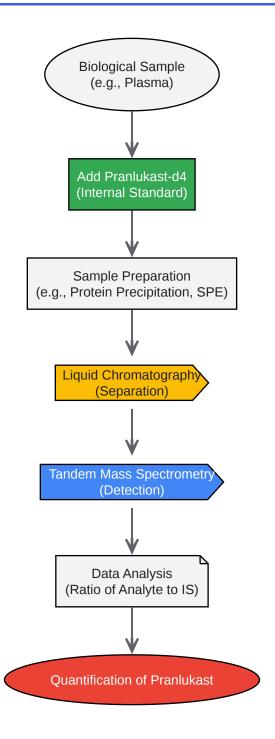
Caption: Cysteinyl Leukotriene signaling pathway and the inhibitory action of Pranlukast.

NF-kB Signaling Pathway Inhibition









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